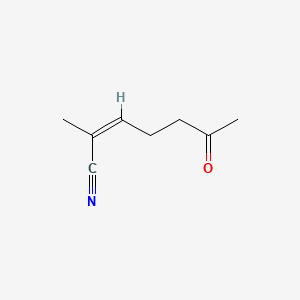
(Z)-2-methyl-6-oxohept-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-methyl-6-oxohept-2-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group, a ketone, and a double bond in the (Z)-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-methyl-6-oxohept-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-3-buten-2-ol and acetonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of acetonitrile.
Catalysts: Catalysts such as palladium or nickel complexes may be used to facilitate the formation of the double bond in the (Z)-configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-methyl-6-oxohept-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are employed in substitution reactions.
Major Products
The major products formed from these reactions include amides, amines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-2-methyl-6-oxohept-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which (Z)-2-methyl-6-oxohept-2-enenitrile exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity and affecting metabolic pathways.
Pathways Involved: It may influence pathways related to oxidative stress, signal transduction, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-methyl-6-oxohept-2-enenitrile: The (E)-isomer of the compound, which has different spatial arrangement and reactivity.
2-methyl-6-oxoheptanenitrile: A similar compound lacking the double bond, resulting in different chemical properties.
2-methyl-6-hydroxyhept-2-enenitrile: A hydroxylated derivative with distinct reactivity and applications.
Uniqueness
(Z)-2-methyl-6-oxohept-2-enenitrile is unique due to its specific (Z)-configuration, which imparts distinct chemical and physical properties compared to its isomers and derivatives
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(Z)-2-methyl-6-oxohept-2-enenitrile |
InChI |
InChI=1S/C8H11NO/c1-7(6-9)4-3-5-8(2)10/h4H,3,5H2,1-2H3/b7-4- |
Clave InChI |
SWDKVHPBZCGTFB-DAXSKMNVSA-N |
SMILES isomérico |
CC(=O)CC/C=C(/C)\C#N |
SMILES canónico |
CC(=O)CCC=C(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


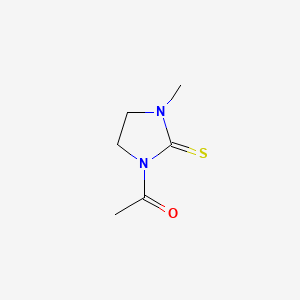

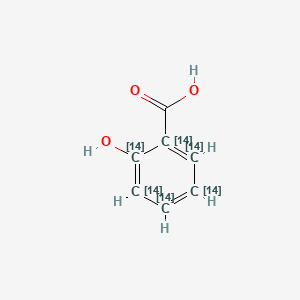

![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
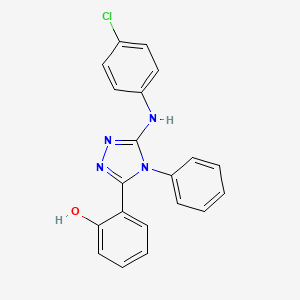
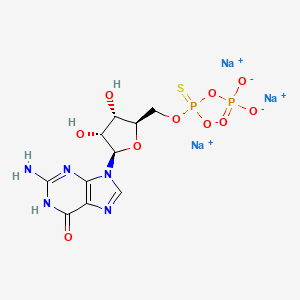
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)

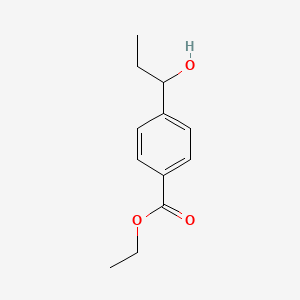
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)

